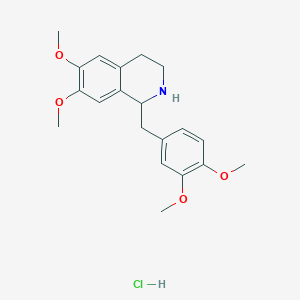

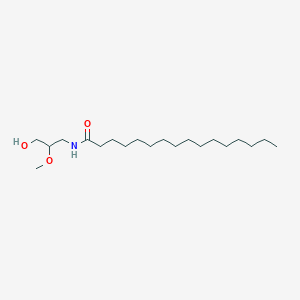

N7-((2-Hydroxyethoxy)methyl)guanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

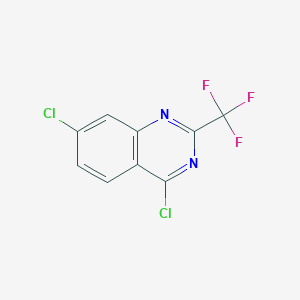

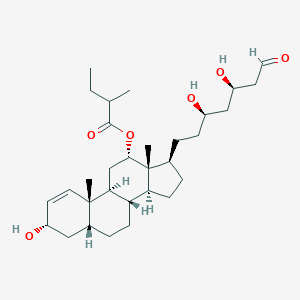

“N7-((2-Hydroxyethoxy)methyl)guanine” is a chemical compound with the molecular formula C8H11N5O3 . It is used in infectious disease research and is available for purchase from various chemical and analytical standards suppliers .

Synthesis Analysis

The synthesis of “N7-((2-Hydroxyethoxy)methyl)guanine” is complex and typically involves a series of chemical reactions . The starting materials are synthesized into 9-[(2-hydroxyethoxy)methyl]guanine, which is then purified and crystallized to obtain a high-purity product .Scientific Research Applications

Antiviral Research

N7-[(2-Hydroxyethoxy)methyl)guanine: is a compound related to Aciclovir , an antiviral medication . It’s used as a reference material in the development of antiviral drugs, particularly those targeting herpesviruses. Researchers use it to study the efficacy and metabolism of potential antiviral agents.

Analytical Chemistry

As a certified reference material, this compound is crucial in analytical chemistry for ensuring the accuracy and reliability of analytical instruments . It helps in calibrating equipment and validating methodologies, which is essential for producing consistent and trustworthy data.

Biochemical Research

In biochemical research, N7-[(2-Hydroxyethoxy)methyl)guanine serves as a biochemical for proteomics studies . It’s used to understand protein interactions and functions, especially in the context of viral infections and the body’s response to such pathogens.

Impurity Profiling

This compound is identified as an impurity, specifically Aciclovir Impurity C . It’s used in pharmaceutical research to identify and quantify impurities in drug formulations, which is critical for drug safety and efficacy.

Drug Development

N7-[(2-Hydroxyethoxy)methyl)guanine: is utilized in the drug development process as a part of the synthesis of new compounds . Its structure serves as a building block for creating novel therapeutic agents, particularly in the realm of antiviral medications.

Molecular Biology

In molecular biology, this compound is used in the study of nucleic acid analogs . It helps in understanding the interactions between viral DNA and host cells, which is fundamental in developing strategies to inhibit viral replication.

Pharmacokinetics

The compound is instrumental in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs . It aids in predicting how drugs behave in the body, which is vital for dosage and administration guidelines.

Toxicology

Lastly, N7-[(2-Hydroxyethoxy)methyl)guanine is used in toxicological studies to assess the safety profile of new drugs . It helps determine the potential toxic effects and therapeutic index of compounds under development.

properties

IUPAC Name |

2-amino-7-(2-hydroxyethoxymethyl)-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJSSOYUBQMVHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238674 |

Source

|

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N7-((2-Hydroxyethoxy)methyl)guanine | |

CAS RN |

91702-61-3 |

Source

|

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091702613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N7-((2-Hydroxyethoxy)methyl)guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N7-((2-HYDROXYETHOXY)METHYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QK1Y89K2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)